Sodium cyclohexyl(ethyl)carbamodithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

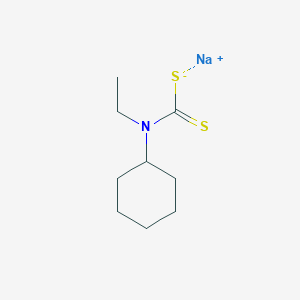

Sodium cyclohexyl(ethyl)carbamodithioate is a chemical compound with the molecular formula C9H17NS2Na. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is a member of the dithiocarbamate family, which is characterized by the presence of a dithiocarbamate group (-CS2) attached to a nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclohexyl(ethyl)carbamodithioate typically involves the reaction of cyclohexylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:

- Cyclohexylamine reacts with carbon disulfide to form cyclohexyl dithiocarbamate.

- The cyclohexyl dithiocarbamate is then treated with sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Types of Reactions: Sodium cyclohexyl(ethyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: The dithiocarbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Various substituted dithiocarbamates.

Aplicaciones Científicas De Investigación

Sodium cyclohexyl(ethyl)carbamodithioate has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biological pathways.

Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

Industry: It is used as a vulcanization accelerator in the rubber industry and as a flotation agent in mineral processing.

Mecanismo De Acción

The mechanism of action of sodium cyclohexyl(ethyl)carbamodithioate involves its ability to form stable complexes with metal ions. This chelating ability is crucial for its function as an enzyme inhibitor and its potential therapeutic applications. The compound interacts with molecular targets such as metalloproteins and enzymes, disrupting their normal function and leading to various biological effects.

Comparación Con Compuestos Similares

Sodium diethyldithiocarbamate: Another dithiocarbamate compound with similar chelating properties.

Zinc dimethyldithiocarbamate: Used in the rubber industry as a vulcanization accelerator.

Copper diethyldithiocarbamate: Known for its use in agriculture as a fungicide.

Uniqueness: Sodium cyclohexyl(ethyl)carbamodithioate is unique due to its specific structure, which imparts distinct chemical and biological properties

Actividad Biológica

Sodium cyclohexyl(ethyl)carbamodithioate is a compound that belongs to the class of dithiocarbamates, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H14N2S4Na

- IUPAC Name : this compound

This compound features a cyclohexyl group attached to an ethyl carbamodithioate moiety, which contributes to its biological activity.

Antimicrobial Activity

Dithiocarbamates, including this compound, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various pathogens:

- Mechanism of Action : Dithiocarbamates are believed to inhibit the growth of bacteria by interfering with their metabolic processes and inhibiting enzyme activities essential for bacterial survival.

- Efficacy : Studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains were found to be in the range of 0.015 to 0.25 μg/mL, indicating potent antibacterial activity compared to standard antibiotics .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated against different cancer cell lines:

- Cell Lines Tested : The compound was tested against U-937, B16-F10, and THP-1 cell lines.

- Results : The IC50 values were reported as 16.23 ± 0.81 μM for U-937 cells, showing that it has a comparable effect to established chemotherapeutic agents like etoposide .

Table 1: Cytotoxicity Results

| Cell Line | IC50 (μM) | Standard (Etoposide) IC50 (μM) |

|---|---|---|

| U-937 | 16.23 ± 0.81 | 17.94 ± 0.89 |

| B16-F10 | 47.73 ± 2.39 | 18.69 ± 0.94 |

| THP-1 | 34.58 ± 1.73 | 2.16 ± 0.11 |

Anti-inflammatory and Antioxidant Properties

In addition to its antimicrobial and antitumor activities, this compound has demonstrated anti-inflammatory effects:

- Mechanism : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating oxidative stress pathways.

- Research Findings : In vitro studies have shown that dithiocarbamate derivatives can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Case Studies and Applications

Several studies highlight the potential applications of this compound in various fields:

- Agricultural Use : Due to its insecticidal properties, this compound has been explored as a potential agricultural pesticide against pests like Spodoptera litura and Tetranychus urticae.

- Pharmaceutical Development : Its broad-spectrum antimicrobial activity suggests potential in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments .

Propiedades

IUPAC Name |

sodium;N-cyclohexyl-N-ethylcarbamodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS2.Na/c1-2-10(9(11)12)8-6-4-3-5-7-8;/h8H,2-7H2,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFXFAMIJHXFIL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=S)[S-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NNaS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.